4-(1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル)アセトニトリル

概要

説明

“2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that has been extensively studied. It is also known as 1-Methyl-3-trifluoromethyl-1H-pyrazole .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .

Molecular Structure Analysis

The molecular structure of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is represented by the formula C7H6F3N3 .

Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key process in the chemical reactions involving “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”. This process is part of the radical trifluoromethylation, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” include a molecular weight of 179.14 g/mol . It is a liquid at room temperature .

科学的研究の応用

農薬への応用

“4-(1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル)アセトニトリル”を含むトリフルオロメチルピラゾール誘導体は、農薬と医薬品の両方で注目されています . これらは、作物を害虫から保護するために使用されます .

医薬品への応用

トリフルオロメチル基は、医薬品化合物によく見られるモチーフです . それは、薬物の生物活性を高め、代謝安定性を向上させ、物理化学的特性を変更することができます .

機能性材料の合成

トリフルオロメチル含有化合物は、機能性材料の研究開発において重要です . トリフルオロメチル基は材料の特性を変更し、特定の用途に適したものにすることができます.

酸化還元反応

“4-(1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル)アセトニトリル”を含むトリフルオロメチル含有化合物は、多くの触媒的トリフルオロメチル化反応に関与しています . これらの反応は、化学のさまざまな分野で重要です.

量子化学的研究

トリフルオロメチル含有化合物の酸化還元電位は、量子化学的手法を用いて研究されています . これらの研究は、トリフルオロメチル化反応の機構研究に貴重な物理化学的データを提供します.

トリフルオロメチルピラゾールの合成

“4-(1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル)アセトニトリル”は、位置選択的なスケーラブルなアプローチによって合成できます . このプロセスには、4-エトキシ-1,1,1-トリフルオロブト-3-エン-2-オンとメチルヒドラジン塩酸塩の反応が含まれます .

Safety and Hazards

The safety data sheet for 1-Methyl-3-trifluoromethyl-1H-pyrazole indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that trifluoromethyl-1,2,4-triazoles, a class of compounds to which this compound belongs, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Mode of Action

It is known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Biochemical Pathways

Compounds with trifluoromethyl-1,2,4-triazole cores are known to have broad-spectrum pharmaceutical activity .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds is known to significantly improve their physicochemical and pharmacological properties .

生化学分析

Biochemical Properties

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction involves the binding of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can impact mitochondrial function, thereby affecting cellular energy metabolism .

Molecular Mechanism

At the molecular level, 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile have been associated with hepatotoxicity and nephrotoxicity in rodent models . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

特性

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASRCDDOLIUWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

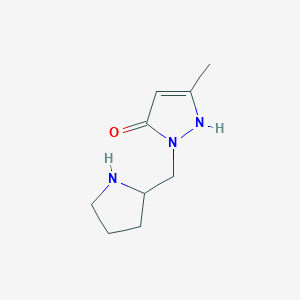

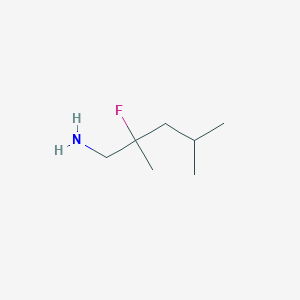

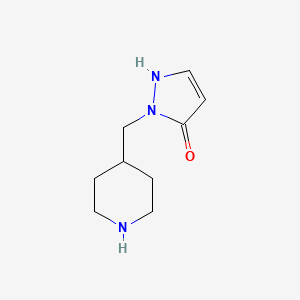

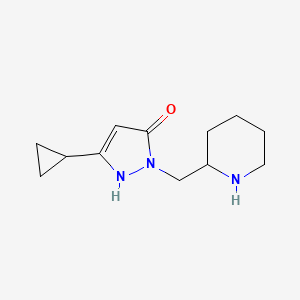

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)

![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)

![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)

![1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471276.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)

![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)